(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide
Overview
Description
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group and a phenyl group attached to a propan-2-yl chain, along with an acetamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-1-phenyl-2-propanol.
Acetylation: The hydroxyl group of (S)-1-phenyl-2-propanol is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-acetoxy-3-phenylpropan-2-yl acetate.
Amidation: The acetoxy group is then converted to an amide by reacting with ammonia or an amine under suitable conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-N-(1-Oxo-3-phenylpropan-2-yl)acetamide.
Reduction: Formation of (S)-N-(1-Amino-3-phenylpropan-2-yl)acetamide.
Substitution: Formation of (S)-N-(1-Halo-3-phenylpropan-2-yl)acetamide.
Scientific Research Applications
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
- (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride
Uniqueness
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZNDUPIRUYLF-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467489 | |
Record name | N-acetylphenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52485-51-5 | |
Record name | N-acetylphenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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